6-Methylthioinosine

Descripción general

Descripción

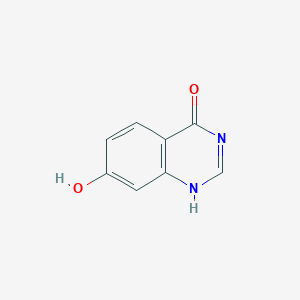

6-Methylthioinosine is a nucleoside analog that is widely used in scientific research for its ability to inhibit the activity of adenosine deaminase (ADA) enzymes. This molecule has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In

Aplicaciones Científicas De Investigación

6-Methylthioinosine has been extensively used in scientific research for its ability to inhibit the activity of 6-Methylthioinosine enzymes. 6-Methylthioinosine is an enzyme that catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. Inhibition of 6-Methylthioinosine activity leads to an increase in the concentration of adenosine and deoxyadenosine, which can have various physiological and pharmacological effects.

Mecanismo De Acción

6-Methylthioinosine inhibits the activity of 6-Methylthioinosine enzymes by acting as a competitive inhibitor. It binds to the active site of the enzyme, preventing the binding of adenosine and deoxyadenosine. This leads to an increase in the concentration of these molecules, which can activate various signaling pathways and modulate cellular functions.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 6-Methylthioinosine are mediated by its ability to increase the concentration of adenosine and deoxyadenosine. Adenosine is a signaling molecule that regulates various physiological processes, including inflammation, immune function, and neurotransmission. Deoxyadenosine is a precursor to DNA synthesis and repair. The effects of 6-Methylthioinosine on these processes are complex and depend on the cell type and context.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 6-Methylthioinosine in lab experiments is its ability to selectively inhibit 6-Methylthioinosine activity without affecting other enzymes or signaling pathways. This allows researchers to study the specific effects of adenosine and deoxyadenosine on cellular functions. However, one of the limitations of using 6-Methylthioinosine is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are required to ensure the safety and specificity of this molecule.

Direcciones Futuras

There are several future directions for the study of 6-Methylthioinosine. One area of interest is its potential therapeutic applications in cancer and autoimmune disorders. Adenosine has been shown to play a role in tumor growth and immune evasion, and inhibition of 6-Methylthioinosine activity may enhance the anti-tumor immune response. Another area of interest is the development of more potent and specific 6-Methylthioinosine inhibitors. Structure-activity relationship studies and high-throughput screening methods may lead to the identification of novel 6-Methylthioinosine inhibitors with improved pharmacological properties.

Conclusion:

In conclusion, 6-Methylthioinosine is a nucleoside analog that has been extensively used in scientific research for its ability to inhibit 6-Methylthioinosine activity. This molecule has complex biochemical and physiological effects that depend on the cell type and context. While there are advantages and limitations to using 6-Methylthioinosine in lab experiments, it remains a valuable tool for studying the role of adenosine and deoxyadenosine in cellular functions. Further research is needed to fully understand the therapeutic potential of this molecule and to develop more potent and specific 6-Methylthioinosine inhibitors.

Métodos De Síntesis

The synthesis of 6-Methylthioinosine involves the reaction of 6-chloropurine with sodium methylthiolate in the presence of a polar aprotic solvent. This reaction yields 6-Methylthioinosine as a white crystalline solid. The purity of the product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Propiedades

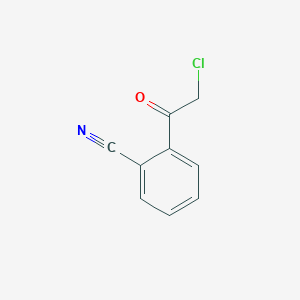

IUPAC Name |

2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRFDHHANOYUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859341 | |

| Record name | 6-(Methylsulfanyl)-9-pentofuranosyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylthioinosine | |

CAS RN |

13153-62-3, 15397-51-0, 342-69-8 | |

| Record name | NSC408753 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC95103 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylthioinosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylthioinosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)

![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)

![2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole](/img/structure/B93643.png)